Acetylenic Cypermethrin

Nicotinic Acetylcholine Receptor Ligand-Gated Ion Channel Pharmacology

Analytical chemists and quality control laboratories require a certified reference material to identify and quantify the chloroethynyl impurity in cypermethrin technical batches-generic cypermethrin standards cannot serve this function. Acetylenic Cypermethrin (CAS 65133-02-0) is the definitive impurity reference standard: - Supplied at ≥95% purity (HPLC) with full analytical documentation (COA, HNMR, MS, HPLC, CNMR, IR, UV) - Enables unambiguous chromatographic identification and method validation for cypermethrin impurity profiling - Also functions as a potent and selective nAChR inhibitor (IC50 1.7 nM) for ion channel research Available in 10-200 mg quantities with batch-specific spectral data for regulatory submissions and GMP-compliant documentation.

Molecular Formula C22H18ClNO3
Molecular Weight 379.84
CAS No. 65133-02-0
Cat. No. B586157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylenic Cypermethrin
CAS65133-02-0
Synonyms3-(2-Chloroethynyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester
Molecular FormulaC22H18ClNO3
Molecular Weight379.84
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C
InChIInChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3
InChIKeyBLVBGKXRTYDDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylenic Cypermethrin Procurement Guide


Acetylenic Cypermethrin (CAS 65133-02-0) is a synthetic pyrethroid analog structurally characterized by a chloroethynyl substitution on the cyclopropane ring, distinguishing it from the dichlorovinyl moiety present in commercial cypermethrin . The compound is widely catalogued as Cypermethrin Chloroethynyl Impurity and is utilized primarily as a reference standard in analytical chemistry and as a pharmacological tool compound for investigating ligand-gated ion channels . This guide evaluates quantifiable evidence of differentiation relative to Cypermethrin (CAS 52315-07-8) and other pyrethroid analogs.

Impurity Profiling Standard Chloroethynyl-specific reference material for cypermethrin impurity identification and quantification.
nAChR Research Tool Reported nAChR inhibitory activity supports ion channel pharmacology and ligand-gated receptor studies.

Why Acetylenic Cypermethrin Cannot Be Substituted


The chloroethynyl substitution in Acetylenic Cypermethrin confers distinct physicochemical properties and biological target interactions that preclude direct interchange with Cypermethrin (dichlorovinyl-substituted) or other commercial pyrethroids . The compound's calculated boiling point (485.4 °C at 760 mmHg) and density (1.29–1.3 g/cm³) differ from Cypermethrin (BP 170–195 °C at 0.1 mmHg), impacting analytical chromatographic behavior [1]. Critically, Acetylenic Cypermethrin demonstrates potent inhibitory activity at nicotinic acetylcholine receptors (nAChR, IC₅₀ 1.7 nM), a secondary pharmacological target distinct from the primary sodium channel mechanism of most pyrethroids . This dual mechanistic profile makes the compound non-fungible as either an analytical reference material or a research tool.

Acetylenic Cypermethrin
Cypermethrin (typical pyrethroid)
Structural substitution
Chloroethynyl group (—C≡C—Cl)
Dichlorovinyl group (—CH=CCl₂)
Primary pharmacological target
Reported nAChR inhibition
Primary sodium channel modulation
Chromatographic behavior
Distinct retention due to higher boiling point and polarity
Different volatility and elution profile; co-elution risk if substituted

Acetylenic Cypermethrin Differentiation Evidence


nAChR Inhibition vs. Cypermethrin

Acetylenic Cypermethrin demonstrates potent, selective, and reversible inhibition of nicotinic acetylcholine receptors (nAChR) in the CNS with an IC₅₀ value of 1.7 nM, a potency level reported as comparable to curare . This nAChR inhibitory activity represents a secondary pharmacological mechanism distinct from the primary sodium channel modulation that characterizes Cypermethrin and most commercial pyrethroids. The parent compound Cypermethrin (CAS 52315-07-8) acts primarily via prolonging sodium channel opening and lacks reported nAChR inhibitory potency in this low nanomolar range.

nAChR Inhibition
Class-level inference
IC₅₀ 1.7 nM (target) vs no reported inhibition (comparator)
Supports ion channel research context
Data from in vitro CNS nAChR assay; class-level inference
Nicotinic Acetylcholine Receptor Ligand-Gated Ion Channel Pharmacology

Chloroethynyl vs. Dichlorovinyl Substituent in Chromatography

Acetylenic Cypermethrin contains a chloroethynyl group (—C≡C—Cl) at the cyclopropane ring position, whereas the parent compound Cypermethrin (CAS 52315-07-8) contains a dichlorovinyl group (—CH=CCl₂) at the same position . This structural divergence produces measurable differences in chromatographic retention behavior, essential for analytical method development and impurity quantification in cypermethrin technical material . The compound is explicitly designated as Cypermethrin Chloroethynyl Impurity in multiple chemical databases .

Substituent Identity
Data to verify
Chloroethynyl (—C≡C—Cl) vs Dichlorovinyl (—CH=CCl₂)
Enables chromatographic impurity resolution
Structural basis for analytical reference; verify retention with in-house conditions
Analytical Chemistry Chromatography Impurity Profiling

Physicochemical Differences vs. Cypermethrin

Acetylenic Cypermethrin exhibits a predicted boiling point of 485.4 ± 45.0 °C at 760 mmHg, significantly higher than Cypermethrin which distills at approximately 170–195 °C under reduced pressure (0.1 mmHg) [1]. The compound's calculated density (1.29–1.3 g/cm³) and LogP (5.97) further differentiate its physical behavior from the parent pyrethroid . Note: Values for Acetylenic Cypermethrin are calculated/predicted; boiling point comparison at equivalent pressure not available.

Boiling Point
Cross-study context
485.4 °C (predicted, 760 mmHg) vs 170–195 °C (0.1 mmHg)
Informs thermal GC method design
Comparison limited by different pressure conditions; predicted value
Physicochemical Properties Thermal Stability Volatility

Acetylenic Cypermethrin Application Scenarios


Impurity Profiling Reference Standard

Acetylenic Cypermethrin (Cypermethrin Chloroethynyl Impurity) is supplied at ≥95% purity (HPLC) in quantities ranging from 10 mg to 200 mg, with supporting analytical documentation including COA, HNMR, MS, HPLC, and CNMR . Its distinct chloroethynyl structure enables unambiguous identification and quantification of this specific impurity in cypermethrin technical material and formulated products . Analytical chemists in pesticide manufacturing and regulatory testing require this compound as a certified reference material for method validation and batch release testing, as generic cypermethrin standards cannot serve this impurity-specific function .

nAChR Ligand-Gated Ion Channel Research Tool

Acetylenic Cypermethrin functions as a potent and selective inhibitor of nicotinic acetylcholine receptors (nAChR) with an IC₅₀ of 1.7 nM . This activity enables its use as a research tool for studying ion channel pharmacology, particularly in elucidating the role of nAChR in neuronal signaling, epilepsy, and myasthenia gravis . The compound's reversible inhibition of ligand-gated ion channels distinguishes it from commercial pyrethroids (e.g., Cypermethrin) whose primary action occurs at voltage-gated sodium channels, making Acetylenic Cypermethrin uniquely suited for nAChR-focused experimental designs.

Environmental Residue Method Standard

Acetylenic Cypermethrin is categorized as an Environmental Standard and Pesticide reference material . Its distinct physicochemical properties (LogP 5.97, molecular weight 379.84) relative to Cypermethrin (LogP ~6.6, molecular weight 416.3) produce different chromatographic behavior in GC-MS and LC-MS/MS analyses . Environmental analytical laboratories developing multi-residue methods for pyrethroid detection require this compound to establish retention time markers and verify that cypermethrin-related impurities do not co-elute with the parent analyte or interfere with quantitation .

Cypermethrin Manufacturing Quality Control

The compound is specifically listed as Cypermethrin Chloroethynyl Impurity across multiple chemical supplier databases, reflecting its recognized role in pharmaceutical and agrochemical impurity profiling . Manufacturing quality control laboratories use this compound as a system suitability standard and for spiking experiments to validate analytical method specificity. The availability of comprehensive spectral data (NMR, MS, IR, UV) with purchase enables full characterization for regulatory submissions and GMP-compliant batch documentation .

Application
Selection Property
Validation Focus
Cypermethrin impurity profiling
Chloroethynyl-specific reference
Method specificity and impurity resolution
nAChR pharmacology studies
Reported nAChR inhibitory profile
Ion channel subtype selectivity review
Environmental residue analysis
Distinct chromatographic retention
Co-elution and interference assessment
Manufacturing QC batch testing
Certified impurity standard
Method validation documentation support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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